molecular formula C8H7NS2 B2382138 3,4-Dihydro-2H-1,3-benzothiazine-2-thione CAS No. 92808-77-0

3,4-Dihydro-2H-1,3-benzothiazine-2-thione

Cat. No.: B2382138
CAS No.: 92808-77-0
M. Wt: 181.27
InChI Key: UPQSXGQNKWFCQV-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1,3-benzothiazine-2-thione ( 92808-77-0) is a sulfur-containing heterocyclic compound with the molecular formula C 8 H 7 NS 2 and a molecular weight of 181.28 g/mol [ ]. This benzothiazine scaffold is of significant interest in organic and medicinal chemistry research due to its role as a versatile synthetic intermediate for the construction of more complex, biologically active molecules [ ]. Researchers utilize this compound as a key precursor in multicomponent reactions, which are powerful tools for the efficient and rapid generation of molecular diversity from readily available substrates like carbon disulfide and primary amines [ ]. The high performance of such one-pot procedures enables direct access to a wide range of analog annulated polyheterocyclic structures, demonstrating the compound's significant potential for the late-stage elaboration of high-functionalized molecules [ ]. The reactivity of the thione group allows for straightforward derivatizations, making it a valuable building block for fragment-based drug discovery campaigns aimed at exploring chemical space and determining the direction for further fragment evolution [ ]. Key Applications: • Synthetic intermediate for novel heterocyclic systems [ ] • Substrate in the development of multicomponent reactions [ ] • Building block for fragment-based drug design [ ] This product is intended for research purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3,4-dihydro-1,3-benzothiazine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS2/c10-8-9-5-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQSXGQNKWFCQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2SC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Crystallographic Characterization of 3,4 Dihydro 2h 1,3 Benzothiazine 2 Thione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the characterization of 3,4-dihydro-2H-1,3-benzothiazine-2-thione derivatives. Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HMBC) experiments, a complete picture of the molecular structure can be assembled. nih.gov

¹H NMR Chemical Shift Analysis of Benzothiazine-2-thiones

The ¹H NMR spectrum provides information on the chemical environment of protons within the molecule. For the this compound scaffold, characteristic signals are observed for the aromatic protons and the two methylene (B1212753) groups of the thiazine (B8601807) ring.

The aromatic protons on the fused benzene (B151609) ring typically appear as a complex multiplet pattern in the range of δ 6.8–7.5 ppm, with their exact chemical shifts and coupling constants depending on the substitution pattern. The two methylene groups, -N-CH₂- (C4) and -S-CH₂- (C2), are diastereotopic and are expected to show distinct signals. In related 2,1-benzothiazine structures, a methylene group adjacent to the sulfur and aromatic ring appears as a singlet around δ 4.9 ppm. nih.gov For N-substituted derivatives, the chemical shifts of the C4 protons are influenced by the nature of the substituent on the nitrogen atom.

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Benzothiazine Derivatives

ProtonChemical Shift (δ, ppm)MultiplicityNotes
Ar-H6.8 - 7.5MultipletChemical shifts are dependent on substitution on the aromatic ring.
C4-H₂~4.9Singlet / DoubletPosition can vary significantly based on N-substituent and conformation.
C2-H₂~3.5Singlet / DoubletExpected to be upfield compared to C4-H₂.
N-HVariableBroad SingletAppears in unsubstituted derivatives; position is concentration and solvent dependent.

Note: Data is analogous and compiled from various benzothiazine isomers and derivatives. nih.goveaspublisher.comnih.gov

¹³C NMR Spectroscopic Investigations

¹³C NMR spectroscopy is crucial for determining the carbon framework of the molecule. The most notable signal in the spectrum of a this compound derivative is that of the thiocarbonyl (C=S) carbon. Based on data from analogous cyclic thiones, such as 1,3-diazinane-2-thione, this carbon resonance is expected to appear significantly downfield, typically in the range of δ 180–185 ppm. researchgate.net

The carbons of the fused benzene ring resonate between δ 110–150 ppm. The two quaternary carbons attached to the heteroatoms (S and N) are generally found at the lower field end of this range. The methylene carbons, C2 and C4, are observed in the aliphatic region of the spectrum. For example, in 2,1-benzothiazine derivatives, a CH₂ group attached to the sulfur atom resonates around δ 50 ppm. nih.gov

Table 2: Expected ¹³C NMR Chemical Shifts for this compound Core

CarbonChemical Shift (δ, ppm)Notes
C=S (C2)180 - 185Most downfield signal, characteristic of the thione group. researchgate.net
Ar-C (quaternary)130 - 150Carbons at the ring fusion.
Ar-C (CH)115 - 130Aromatic methine carbons.
C4 (CH₂)45 - 55Methylene carbon adjacent to Nitrogen.
C2 (CH₂)30 - 40Methylene carbon adjacent to Sulfur.

Note: Data is analogous and compiled from various benzothiazine isomers and related cyclic thiones. nih.govresearchgate.netmdpi.com

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Architectures

For complex or heavily substituted derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are indispensable for unambiguous structural assignment. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons, such as those within the aromatic ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, enabling the definitive assignment of a proton's signal to its attached carbon. This is essential for assigning the C2 and C4 methylene signals.

Infrared (IR) and Mass Spectrometry (MS) Analysis

Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups. For this compound, the most characteristic absorption is that of the C=S double bond. The thiocarbonyl stretching vibration is known to appear over a wide range and can be coupled with other vibrations. researchgate.net Bands in the regions of 1050-1250 cm⁻¹ and 800-850 cm⁻¹ are often associated with significant C=S stretching character. researchgate.net Other important vibrations include the N-H stretch (for N-unsubstituted compounds) around 3200-3400 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, aliphatic C-H stretches just below 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. rsc.orgresearchgate.net

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) provides information on the molecular weight of the compound (from the molecular ion peak, M⁺) and its fragmentation pattern, which can help confirm the structure. The fragmentation of benzothiazine derivatives often involves cleavage of the thiazine ring. nih.gov A plausible fragmentation pathway for this compound would involve the initial formation of the molecular ion, followed by fragmentation events such as the loss of a sulfur atom or a CS radical, and subsequent cleavage of the six-membered thiazine ring to yield a stable benzothiazole (B30560) or related aromatic fragment. sapub.org

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide powerful tools for determining molecular structure in solution, single-crystal X-ray crystallography gives an unambiguous picture of the molecule's conformation and packing in the solid state.

Confirmation of Molecular Conformation (e.g., Half-Boat Conformation of the Thiazinane Ring)

The dihydrothiazinane ring in benzothiazine systems is not planar and can adopt several conformations. The specific conformation is determined by minimizing steric and torsional strain. While a "half-boat" conformation is plausible for the 1,3-benzothiazine ring, crystallographic studies on related isomers have revealed various low-energy conformations.

For instance, studies on 1,4-benzothiazine derivatives have identified conformations described as a screw-boat , twist-boat , or a half-chair . nih.govscienceopen.com In one study, the heterocyclic thiazine ring was found to adopt a half-chair conformation where the sulfur and nitrogen atoms were displaced on opposite sides of the mean plane formed by the other ring atoms. scienceopen.com In other cases, an envelope conformation has been observed. nih.gov A study of a 2,1-benzothiazine derivative revealed that the thiazine ring could adopt either a sofa or a half-chair conformation. iucr.org Furthermore, the oxygen analog, 3,4-dihydro-2H-1,3-benzoxazine, has been shown to adopt a half-chair conformation in the solid state. mdpi.com These findings indicate that the heterocyclic ring in these systems is flexible and the precise conformation of this compound would be definitively determined by specific X-ray crystallographic analysis.

Analysis of Bond Lengths and Angles in Thiazinane and Benzothiazine Systems

Crystallographic studies of benzothiazine systems provide fundamental information about their molecular geometry. While specific crystallographic data for this compound was not prominently available, analysis of closely related benzothiazine derivatives offers valuable insights into the expected structural parameters.

The core structure of these molecules consists of a benzene ring fused to a thiazine ring. The geometry of the thiazine ring is a key feature, often adopting non-planar conformations. Studies on various 1,4-benzothiazine derivatives show that the thiazine ring can exist in several conformations, including envelope, half-chair, and twist-boat forms. nih.govnih.govscienceopen.com For instance, in (2Z,3Z)-3,4-Dihydro-2H-1,4-benzothiazine-2,3-dione dioxime, the thiazine ring adopts an envelope conformation. nih.gov In contrast, derivatives like Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate exhibit a half-chair conformation. scienceopen.com

Detailed crystallographic studies on 1,2-benzothiazine compounds have also been performed to better understand their molecular structure in terms of bond lengths, bond angles, and various possible conformational states. nih.govmdpi.com

Table 1: Representative Conformations and Dihedral Angles in Benzothiazine Derivatives

Compound Thiazine Ring Conformation Dihedral Angle (Benzene-Thiazine)
(2Z,3Z)-3,4-Dihydro-2H-1,4-benzothiazine-2,3-dione dioxime Envelope Not Reported
Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate Half-chair 17.02(9)°

Note: Data is for related benzothiazine isomers, not this compound.

Investigation of Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen Bonding, π–π Stacking)

The supramolecular assembly of benzothiazine derivatives in the solid state is governed by a variety of non-covalent interactions, primarily hydrogen bonding and π–π stacking. These interactions dictate the crystal packing and influence the material's physical properties.

Hydrogen bonds are frequently observed in the crystal structures of benzothiazine derivatives containing suitable functional groups (e.g., N-H, O-H, C=O). For example, in the crystal structure of (2Z,3Z)-3,4-Dihydro-2H-1,4-benzothiazine-2,3-dione dioxime dihydrate, intermolecular N—H⋯O, O—H⋯O, and O—H⋯N hydrogen bonds link the molecules, playing a crucial role in stabilizing the structure. nih.govresearchgate.net Similarly, in 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide, N—H⋯O hydrogen bonds connect molecules into sheets, which are further consolidated by weak C—H⋯O interactions to form a three-dimensional network. nih.gov

Crystallographic Insights into Tautomeric Forms in the Solid State

The this compound structure contains a thioamide moiety, which can theoretically exist in thione-thiol tautomeric forms. Crystallographic analysis is a definitive method for determining the predominant tautomeric form in the solid state by precisely locating protons.

Advanced Chromatographic and Separation Techniques for Benzothiazine-2-thiones

The analysis and purification of benzothiazine-2-thione derivatives rely on advanced chromatographic techniques that offer high resolution and sensitivity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods employed for both analytical and preparative scale separations.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of benzothiazine derivatives. Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds.

In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, sometimes with additives like formic acid or phosphoric acid to improve peak shape. This method is scalable and can be adapted for preparative separations to isolate impurities or purify larger quantities of the target compound. While specific HPLC methods for this compound are not detailed in the available literature, methods developed for other benzothiazine isomers, such as 1,2-benzothiazine derivatives, demonstrate the utility of this technique. mdpi.com

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in substantially faster analysis times, improved resolution, and greater sensitivity.

UPLC applications for benzothiazine-2-thiones would follow similar principles to HPLC, employing reversed-phase columns and gradient elution with mobile phases like acetonitrile-water mixtures. The enhanced efficiency of UPLC makes it particularly suitable for complex mixture analysis, high-throughput screening, and metabolic studies where speed and sensitivity are paramount. The methods are often directly transferable from HPLC, with adjustments to flow rates and gradient profiles to accommodate the smaller column dimensions.

Theoretical and Computational Chemistry Studies on 3,4 Dihydro 2h 1,3 Benzothiazine 2 Thione Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on its electronic structure. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance of accuracy and computational efficiency. For systems analogous to 3,4-Dihydro-2H-1,3-benzothiazine-2-thione, DFT methods, such as those employing the B3LYP functional with basis sets like 6-311++G(d,p), are commonly used to determine optimized molecular geometry, bond lengths, bond angles, and the distribution of electronic charge. scispace.comresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. scispace.com The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. scispace.comresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. scispace.com Computational studies on various benzothiazole (B30560) and benzothiazine derivatives have calculated these energy gaps to predict their chemical behavior. mdpi.comnih.gov For instance, investigations into benzothiazole derivatives revealed energy gaps in the range of 4.46–4.73 eV. mdpi.com In another study on 2,1,3-benzothiadiazole (B189464) derivatives, the calculated energy gaps were found to be between 1.75 and 2.38 eV, indicating a more reactive system. nih.gov These values provide a reference for assessing the potential reactivity of this compound.

Compound ClassCalculated HOMO-LUMO Gap (eV)ImplicationReference
Benzothiazole Derivatives4.46 - 4.73High Kinetic Stability mdpi.com
2,1,3-Benzothiadiazole Derivatives1.75 - 2.38Higher Reactivity nih.gov
Diorganotin(IV) ComplexesNot specifiedReactivity Descriptors Calculated nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting how it will interact with other chemical species. researchgate.netscirp.org The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions. nih.gov

Typically, red-colored regions represent areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. In the case of this compound, these would likely be concentrated around the electronegative sulfur and nitrogen atoms. Blue-colored regions indicate positive electrostatic potential, which are electron-deficient and are sites for nucleophilic attack. Green and yellow areas represent neutral or weakly charged regions. nih.gov By analyzing the MEP map, researchers can identify likely sites for hydrogen bonding and other non-covalent interactions, which is crucial for predicting biological activity and designing receptor-ligand interactions. mdpi.comchemrxiv.org

Computational methods, particularly DFT, are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This theoretical spectrum is an invaluable aid in the interpretation and assignment of experimental spectra. nih.gov

For a molecule like this compound, computational analysis can help assign specific absorption bands to the stretching, bending, and torsional modes of its functional groups, such as the C=S (thione), N-H, and C-S bonds within the thiazine (B8601807) ring, as well as the vibrations of the fused benzene (B151609) ring. Studies on structurally similar 1,3-benzoxazines have successfully used this approach to analyze their fingerprint regions in IR and Raman spectra. researchgate.net Comparing the computed spectrum with the experimental one allows for a detailed confirmation of the molecular structure. scispace.comnih.gov

Molecular Dynamics Simulations and Docking Studies for Ligand-Target Interactions

To explore the potential of this compound as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are employed. These computational techniques predict how a small molecule (ligand) binds to a biological macromolecule, such as a protein or enzyme (target), and assess the stability of the resulting complex. researchgate.net

Molecular docking involves placing the ligand into the binding site of a target protein in various orientations and conformations to find the best fit. nih.gov The quality of the fit is evaluated using a scoring function that estimates the binding affinity (e.g., binding free energy). nih.gov This process can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site. nih.gov Docking studies on various benzothiazine and benzothiazole derivatives have successfully predicted their potential as inhibitors for targets like GABA-AT, PIM1 kinase, and Staphylococcus aureus MurD. researchgate.netnih.govnih.gov

Following docking, molecular dynamics simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. biointerfaceresearch.com MD simulations provide insights into the stability of the binding pose and the flexibility of the ligand and protein, offering a more realistic representation of the interaction in a biological environment. nih.gov

Computational Analysis of Tautomerism and Isomerism (e.g., Solvent Effects on Tautomeric Preferences)

The this compound scaffold possesses a thione group (C=S) adjacent to a secondary amine (N-H), making it susceptible to thione-thiol tautomerism. This process involves the migration of a proton from the nitrogen atom to the sulfur atom, resulting in an equilibrium between the thione form and the thiol form (2-mercapto-4H-1,3-benzothiazine). semanticscholar.org The predominance of one tautomer over the other can significantly affect the molecule's chemical reactivity and biological activity. researchgate.net

Quantum chemical calculations are highly effective in studying this equilibrium. nih.gov By computing the relative energies of both tautomers in the gas phase, researchers can determine the intrinsically more stable form. cdnsciencepub.com Gas-phase studies on similar heterocyclic thiones often show that the thione form is the most stable. nih.gov

Furthermore, the effect of the environment, particularly the solvent, on the tautomeric equilibrium can be modeled using methods like the Polarizable Continuum Model (PCM). researchgate.net Polar solvents tend to stabilize the more polar tautomer. jlu.edu.cncdnsciencepub.com In many heterocyclic systems, the thione form is more polar than the thiol form; thus, increasing the solvent polarity can shift the equilibrium in favor of the thione tautomer. jlu.edu.cnnih.govnih.gov Computational analysis allows for a quantitative prediction of these solvent effects, which is crucial for understanding the behavior of the compound in different chemical and biological media. jocpr.com

Structure Activity Relationship Sar and Mechanistic Investigations of 3,4 Dihydro 2h 1,3 Benzothiazine 2 Thione Analogues

Elucidation of Essential Structural Features for Biological Activity

Role of the Thione Group and Sulfur Atom in Interaction with Biological Targets

The thione (C=S) group and the sulfur atom within the thiazine (B8601807) ring are fundamental to the biological activity of these compounds. The sulfur atom, being a soft Lewis base, can engage in various non-covalent interactions, including hydrogen bonds and van der Waals forces, with biological macromolecules. nih.gov The thione moiety is a known zinc-binding group, which is critical for the inhibition of zinc-dependent enzymes like histone deacetylases (HDACs). researchgate.netresearchgate.netnih.gov In this context, the thione group of related inhibitors, such as 3-hydroxypyridin-2-thiones, directly coordinates with the catalytic zinc ion in the active site of HDACs, displacing a water molecule and blocking substrate access. researchgate.netnih.gov This metal-chelating property is a key determinant of their inhibitory potency. Furthermore, the polarizable nature of the C=S bond can contribute to dipole-dipole interactions and hydrogen bonding with amino acid residues in the target protein's active site, thereby stabilizing the ligand-protein complex.

Impact of Substitutions on the Benzene (B151609) and Thiazine Ring Systems on Activity Modulation

Modifications to the benzene and thiazine rings of the benzothiazine-2-thione core have a profound impact on biological activity, influencing potency, selectivity, and pharmacokinetic properties.

Benzene Ring Substitutions: Substitutions on the fused benzene ring are a common strategy to modulate activity. For instance, in a series of 1,3-benzothiazine-2-thione analogues developed as selective HDAC8 inhibitors, various substituents were explored. The introduction of electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine), or electron-donating groups, like methoxy (B1213986), at different positions can alter the electronic distribution of the aromatic system. This, in turn, affects the binding affinity to the target protein. Studies on related 1,2-benzothiazine derivatives have shown that compounds with a halogen atom (chlorine, fluorine, or bromine) in the para position of a benzoyl moiety attached to the core structure exhibit increased antibacterial activity. Similarly, in the context of aldose reductase inhibition by benzothiadiazine derivatives, halogen substitution at the C-7 position of the benzothiazine scaffold was found to have a remarkably strong positive effect on potency.

Thiazine Ring Substitutions: The thiazine ring is also a target for chemical modification. Altering substituents on the nitrogen atom of the thiazine ring can significantly influence biological outcomes. For example, in the development of aldose reductase inhibitors based on the 1,2,4-benzothiadiazine scaffold, the presence of an N4-acetic acid group was found to be crucial for potent inhibition. This acidic group is believed to interact with the anionic binding site of the enzyme. The nature of the substituent at the N2 position also plays a critical role, with halogen-substituted benzyl (B1604629) groups leading to high potency. These findings highlight that both the steric and electronic properties of substituents on the thiazine ring are key determinants for effective interaction with biological targets.

Table 1: Impact of Substitutions on the Biological Activity of Benzothiazine Analogues
Compound Class Target Substitution Position Substituent Type Effect on Activity Reference
1,2-BenzothiazinesBacteriapara-position of benzoyl moietyHalogen (Cl, F, Br)Increased antibacterial activity
1,2,4-BenzothiadiazinesAldose ReductaseC-7 of benzene ringHalogenStrong increase in potency
1,2,4-BenzothiadiazinesAldose ReductaseN-4 of thiazine ringAcetic acid groupEssential for potency
1,2,4-BenzothiadiazinesAldose ReductaseN-2 of thiazine ringHalogen-substituted benzylIncreased potency
2,1-BenzothiazinesMonoamine Oxidase BThiophene RingBromo groupMost potent derivative (IC₅₀ = 1.03 µM)

Conformation-Activity Relationship Studies

The three-dimensional conformation of 3,4-dihydro-2H-1,3-benzothiazine-2-thione analogues is a critical factor governing their interaction with biological targets. The semi-flexible thiazine ring can adopt different conformations, such as boat or chair forms, which can influence the spatial orientation of key pharmacophoric features.

Mechanistic Pathways of Biological Interactions and Biochemical Modulation

Analogues of this compound exert their biological effects through various mechanistic pathways, most notably through the inhibition of key enzymes and interference with viral life cycles.

Enzyme Inhibition Mechanisms (e.g., Monoamine Oxidase, Histone Deacetylase 8, Aldose Reductase, Mitochondrial Respiratory Complex II)

Monoamine Oxidase (MAO): Derivatives of benzothiazine have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are critical in the metabolism of neurotransmitters. For instance, a series of 2,1-benzothiazine-heteroaryl ethylidene derivatives showed inhibitory activity in the lower micromolar range. Molecular docking studies of these inhibitors suggest that they occupy the active site cavity of the MAO enzymes. The benzothiazine core typically anchors the molecule within a hydrophobic pocket, while specific substituents form hydrogen bonds and other interactions with key amino acid residues, such as those near the flavin adenine (B156593) dinucleotide (FAD) cofactor, thereby blocking substrate access and inhibiting enzyme activity.

Histone Deacetylase 8 (HDAC8): 1,3-Benzothiazine-2-thiones have emerged as a class of selective, non-hydroxamate inhibitors of HDAC8, a zinc-dependent enzyme implicated in cancer. Unlike traditional HDAC inhibitors that chelate the catalytic zinc ion via a hydroxamate group, these compounds are thought to bind at or near the active site without direct, strong coordination to the zinc. In contrast, a closely related class of benzothiazine-imines has been shown to act as covalent inhibitors of HDAC8. These compounds undergo a reaction with cysteine residues (specifically C153) within the enzyme's active site, forming reversible disulfide bonds or thiocyanates. This covalent modification inactivates the enzyme. The initial non-covalent binding within the active site pocket is believed to be crucial for the selectivity of these covalent inhibitors.

Mitochondrial Respiratory Complex II: While various compounds are known to inhibit mitochondrial complex II (succinate dehydrogenase), there is currently limited specific research linking this compound analogues directly to this target. Known inhibitors of complex II, such as thiabendazole, interact with the ubiquinone binding site, but these compounds are not structurally analogous to the benzothiazine-2-thione core.

Table 2: Enzyme Inhibition by Benzothiazine Analogues
Enzyme Target Compound Class Mechanism of Inhibition Key Interactions / Moieties Reference
Monoamine Oxidase (MAO)2,1-BenzothiazinesCompetitive InhibitionBinding in hydrophobic pocket near FAD cofactor
Histone Deacetylase 8 (HDAC8)1,3-Benzothiazine-iminesCovalent InhibitionReaction with active site cysteine residues (C153)
Histone Deacetylase 8 (HDAC8)1,3-Benzothiazine-2-thionesNon-chelating InhibitionBinding at/near active site without strong zinc chelation
Aldose Reductase (AR)Benzothiadiazine Acetic AcidsCompetitive InhibitionCarboxylic acid interaction with anionic site (Tyr48, His110)

Antiviral Mechanism of Action (e.g., Inhibition of HIV-1 Replication, Virucidal Effects)

The benzothiazine scaffold is present in molecules with significant antiviral activity, particularly against Human Immunodeficiency Virus Type 1 (HIV-1). The primary mechanism of action for many of these compounds is the inhibition of viral enzymes that are essential for replication.

One of the most critical targets is the HIV-1 reverse transcriptase (RT), an enzyme that converts the viral RNA genome into DNA. Structurally related compounds, such as thienothiadiazines, have been shown to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These inhibitors bind to an allosteric pocket on the RT enzyme, distinct from the active site where nucleosides bind. This binding induces a conformational change in the enzyme that distorts the active site and prevents the polymerization of viral DNA, thus halting the replication process. The inhibition is typically non-competitive with respect to the natural nucleoside substrates.

While many thiazine-containing compounds demonstrate potent antiviral effects by inhibiting replication, specific evidence for direct virucidal activity—the ability to inactivate virus particles directly—is less common in the literature for this specific class. The primary reported mechanism remains the targeted inhibition of viral enzymes essential for the propagation of the virus within host cells.

Ligand-Receptor Interaction Studies

The interaction between ligands and their biological receptors is fundamental to eliciting a pharmacological response. Studies on various benzothiazine analogues have utilized molecular docking and other in-silico methods to elucidate these critical interactions at an atomic level. These investigations help to understand the structural basis of their activity and guide the design of more potent and selective molecules.

For instance, molecular docking studies of 2,1-benzothiazine derivatives have been conducted to determine their interaction with monoamine oxidase (MAO) enzymes. nih.govrsc.org These in-silico investigations provide insights into the binding modes of the compounds within the enzyme's active site, corroborating in-vitro inhibition results and helping to explain the observed structure-activity relationships. nih.govrsc.org Similarly, a series of 2-substituted 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxides were evaluated for their affinity to the glycine (B1666218) binding site of the N-methyl-d-aspartate (NMDA) receptor. nih.gov The binding affinity in this study was quantified by the displacement of a radioligand from rat cortical membrane preparations, identifying 2-arylcarbonylmethyl substituted analogues as promising structures for prospective NMDA receptor ligands. nih.gov

Further research into 1,2-benzothiazine 1,1-dioxide acetic acid derivatives revealed their interaction with the enzyme aldose reductase. nih.gov Molecular docking simulations showed that analogues with a saturated carboxylic acid group have a higher binding affinity for the enzyme compared to those with an unsaturated carboxylic acid, highlighting key structural requirements for effective ligand-receptor engagement. nih.gov

Covalent and Non-Covalent Binding Modes with Target Molecules

The mechanism by which a ligand binds to its target can involve either reversible non-covalent interactions or irreversible covalent bonds. Both modes are significant in drug design and have been observed for benzothiazine analogues.

A prominent example of covalent inhibition involves benzothiazinone (BTZ) analogues targeting the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) enzyme from Mycobacterium tuberculosis. plos.org Covalent docking studies revealed that these BTZ analogues act as irreversible inhibitors by forming a covalent bond between their nitro group and the sulfhydryl (SH) group of the cysteine residue at position 387 (CYS387) within the active site. plos.org The formation of this irreversible bond is a key feature of their potent anti-mycobacterial activity. plos.org

In addition to this crucial covalent interaction, the binding of these analogues is stabilized by a network of non-covalent bonds. plos.org Molecular docking simulations identified several key hydrogen bonds and other interactions. For example, the potent inhibitor PBTZ169 was shown to form hydrogen bonds with LYS134 and LYS418, as well as carbon-hydrogen bonds with HIS132, GLY117, and SER228. plos.org Other BTZ analogues also displayed multiple hydrogen bonds with residues such as THR118, HIS132, and LYS418, demonstrating a consistent binding pattern within the DprE1 active site. plos.org

The table below summarizes the binding interactions of selected benzothiazinone analogues with the DprE1 enzyme.

Compound IDCovalent Docking Score (kcal/mol)Covalent Bond InteractionNon-Covalent Hydrogen Bond Interactions
PBTZ169 -7.8CYS387 (1.16 Å)LYS134 (2.52 Å), LYS418 (2.00 Å)
PubChem-155-924-621 -15.7CYS387 (1.41 Å)Three H-bonds with proximal active site residues
PubChem-127-032-794 Not specifiedCYS387 (1.42 Å)Interactions with THR118, HIS132, LYS418
PubChem-155-923-972 Not specifiedCYS387 (1.16 Å)Interactions with THR118, HIS132, LYS418

Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Development

Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore development are powerful computational tools used to identify the key structural features of molecules that are responsible for their biological activity. These models are instrumental in designing new compounds with enhanced potency.

A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. For a series of cytotoxic quinolines acting as tubulin inhibitors, a six-point pharmacophore model (AAARRR.1061) was identified as the most predictive. nih.gov This model consisted of three hydrogen bond acceptors (A) and three aromatic ring (R) features, highlighting the importance of these specific chemical properties for activity. nih.gov Similarly, a study on 1,4-benzothiazine derivatives as potential agents for colon cancer led to the development of a common pharmacophore model designated ADHR26. nih.gov

Once a pharmacophore model is established, it can be used to develop a 3D-QSAR model. These models provide a quantitative correlation between the physicochemical properties of the molecules and their biological activity. pharmacophorejournal.com For the tubulin inhibitors, the 3D-QSAR model showed a high correlation coefficient (R² = 0.865) and a robust cross-validation coefficient (Q² = 0.718), indicating its strong predictive power. nih.gov Such models generate 3D contour maps that visualize regions where certain properties (e.g., steric bulk, electrostatic charge) are favorable or unfavorable for activity, thereby guiding structural modifications for designing more effective analogues. nih.govpharmacophorejournal.com The statistical significance of QSAR models is often assessed by parameters like the F value and through validation tests. nih.govpharmacophorejournal.com

The table below details the features of a representative pharmacophore model developed for tubulin inhibitors. nih.gov

Pharmacophore ModelNumber of FeaturesFeature TypesStatistical Significance (R²)
AAARRR.1061 63 Hydrogen Bond Acceptors (A), 3 Aromatic Rings (R)0.865

Applications of 3,4 Dihydro 2h 1,3 Benzothiazine 2 Thione Scaffolds in Advanced Research

Medicinal Chemistry Design and Lead Optimization

The 3,4-Dihydro-2H-1,3-benzothiazine-2-thione core structure is a versatile template in medicinal chemistry. Its distinct stereoelectronic properties allow for the design and synthesis of a wide array of derivatives with potential biological activities. Researchers have leveraged this scaffold to explore new chemical spaces and develop compounds with tailored pharmacological profiles.

Scaffold Hopping Strategies for Novel Bioactive Compound Discovery

Scaffold hopping is a widely used strategy in drug discovery to identify novel molecular frameworks with similar biological activity to existing compounds but with improved properties. While direct examples of scaffold hopping from or to this compound are not extensively documented, the broader class of benzothiazines is recognized for its utility in such strategies. The replacement of other heterocyclic systems with a benzothiazine core can lead to the discovery of new intellectual property and compounds with enhanced efficacy or better pharmacokinetic profiles.

Design of Targeted Chemical Probes and Inhibitors

The development of targeted chemical probes and inhibitors is crucial for understanding biological processes and for therapeutic intervention. The benzothiazine scaffold has been investigated for its potential to yield potent inhibitors for various enzymes. For instance, derivatives of the related benzothiazole (B30560) structure have been designed as inhibitors of VEGFR-2 and BRAF kinase, which are important targets in cancer therapy. mdpi.comnih.gov These studies provide a foundation for how the this compound scaffold could be similarly functionalized to create targeted inhibitors. The structural rigidity and the presence of heteroatoms in the benzothiazine ring system allow for specific interactions with the active sites of enzymes and receptors.

One study detailed the synthesis of novel 2H-benzo[b] mdpi.comimist.mathiazin-3(4H)-one derivatives which were evaluated as acetylcholinesterase inhibitors for potential use in treating Alzheimer's disease. mdpi.com The hybridization of the benzothiazine moiety with other bioactive molecules like thiadiazole has been explored to create compounds with significant inhibitory activity. mdpi.com

Development of Multifunctional Derivatives for Specific Biological Pathways

The this compound scaffold can be chemically modified to produce multifunctional derivatives that can interact with specific biological pathways. The diverse pharmacological activities of benzothiazine derivatives, including anti-inflammatory, antimicrobial, and anticancer properties, underscore the potential of this structural motif. nih.gov By incorporating various functional groups at different positions of the benzothiazine ring, it is possible to modulate the biological activity and target specific cellular mechanisms. For example, the synthesis of benzimidazole-tethered 3,4-dihydro-2H-benzo[e] imist.maimist.maoxazines, a structurally related class, has yielded compounds with anticancer properties. nih.gov

Materials Science and Electrochemical Research

In the field of materials science, this compound and its derivatives have shown promise, particularly in the protection of metallic surfaces from corrosion. The electrochemical properties of these compounds are central to their application in this area.

Corrosion Inhibition Studies of Metallic Surfaces

Corrosion is a significant issue in many industries, and the use of organic inhibitors is a common method for protecting metals. Benzothiazine derivatives have been investigated as effective corrosion inhibitors for metals such as steel in acidic environments. imist.maimist.ma These compounds can adsorb onto the metal surface, forming a protective layer that inhibits both anodic and cathodic corrosion reactions.

A study on 1,4-benzothiazine derivatives demonstrated high inhibition efficiencies, up to 98%, for carbon steel in hydrochloric acid. imist.maimist.ma The effectiveness of these inhibitors is often dependent on their concentration and the surrounding temperature. The adsorption of these molecules on the metal surface typically follows the Langmuir isotherm model, indicating a strong interaction between the inhibitor and the metal. imist.maimist.ma

Inhibitor Concentration (mol/L) Temperature (K) Inhibition Efficiency (%) Corrosion Rate (mm/year)
EHBT5x10⁻³30388.461.410
CBT5x10⁻³30385.661.580

This table presents data for 1,4-benzothiazine derivatives as a reference for the potential of the broader benzothiazine class in corrosion inhibition. imist.ma

Electrochemical Behavior and Redox Properties of Benzothiazine-2-thiones

The electrochemical behavior of benzothiazine derivatives is fundamental to their application as corrosion inhibitors. Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are used to study their performance. Potentiodynamic polarization studies have shown that benzothiazine derivatives can act as mixed-type inhibitors, meaning they suppress both the anodic metal dissolution and the cathodic hydrogen evolution reactions. imist.maimist.ma

EIS measurements reveal that the presence of these inhibitors increases the charge-transfer resistance at the metal-solution interface while decreasing the double-layer capacitance. researchgate.net This indicates the formation of a protective film on the metal surface that hinders the corrosion process. While specific studies on the redox properties of this compound are limited, the general electrochemical characteristics of the benzothiazine class suggest a rich redox chemistry that is crucial for their protective action.

Applications as Polymer Precursors or Modifiers

The bifunctional nature of the this compound scaffold makes it a candidate for creating novel polymers and modifying existing ones. The presence of the reactive thiazine (B8601807) ring allows for polymerization, while the dithiocarbamate (B8719985) group offers pathways for controlled polymerization techniques.

Research into the polymerization of related 1,3-benzothiazine monomers has demonstrated their capability to act as effective polymer precursors. mdpi.com Mono- and difunctional versions of 1,3-benzothiazine have been synthesized and subsequently polymerized through thermal processes. mdpi.comnih.gov The resulting cross-linked polybenzothiazines, analogous to polymers that could be derived from this compound, exhibit excellent thermal properties. mdpi.com Due to the incorporation of sulfur atoms into the polymer backbone, these materials are anticipated to possess unique advantages over their oxygen-containing counterparts (polybenzoxazines), such as enhanced flame retardancy and superior adhesion to metal substrates. mdpi.com

The endocyclic dithiocarbamate group within the this compound structure is significant for its potential role in polymer modification. Dithiocarbamates are known to function as chain transfer agents in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. rsc.org This controlled radical polymerization technique allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. The cyclic dithiocarbamate moiety in thiazine-2-thiones can thus be explored as a substrate for controlling polymerization processes, acting as a modifier to tailor polymer properties. rsc.org

Table 1: Potential Polymer Applications of Benzothiazine-2-thione Derivatives
Application RoleRelevant Functional GroupMechanism/ProcessPotential Outcome
Polymer Precursor1,3-Benzothiazine RingThermal Ring-Opening PolymerizationHighly cross-linked polybenzothiazines with high thermal stability and flame retardancy. mdpi.com
Polymer ModifierCyclic DithiocarbamateReversible Addition-Fragmentation chain-Transfer (RAFT) PolymerizationControl over polymer molecular weight and architecture. rsc.org

Role in Advanced Catalytic Systems

The this compound scaffold possesses structural features that suggest its potential utility in advanced catalytic systems, both as a ligand for metal-based catalysis and as an organocatalyst.

The dithiocarbamate functional group is a versatile ligand capable of forming stable complexes with a wide range of transition metals. nih.govresearchgate.net These metal-dithiocarbamate complexes have demonstrated catalytic activity in various organic transformations. nih.govencyclopedia.pub For instance, dithiocarbamate-functionalized catalysts have been successfully employed for the synthesis of propargylamines via A³ coupling reactions. nih.gov Furthermore, dithiocarbamate complexes serve as efficient single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles, which are themselves important catalysts in many industrial processes. researchgate.net The ability of the dithiocarbamate moiety in this compound to chelate metal ions suggests its potential to form novel catalytic complexes.

The thione (C=S) group also plays a crucial role in directing catalytic reactions. The sulfur atom in thione-containing molecules has been shown to be an effective directing group in transition metal-catalyzed C-H functionalization reactions. acs.org For example, Rh(III)-catalyzed C-H amidation has been achieved using a thione group to direct the reaction to a specific position on an aromatic ring. acs.org This indicates that the thione moiety within the benzothiazine-2-thione structure could be harnessed to direct and control catalytic transformations.

In the realm of organocatalysis, related sulfur-containing heterocyclic compounds have shown significant promise. Imidazolidine-4-thiones, which share the thiolactam feature, have been identified as effective prebiotic organocatalysts for reactions such as the α-alkylation of aldehydes. rsc.orguni-muenchen.de These catalysts can activate substrates through the formation of enamine intermediates. rsc.org This precedent suggests that this compound could potentially function as an organocatalyst in similar transformations.

Table 2: Potential Roles of Benzothiazine-2-thione in Catalysis
Catalytic SystemActive MoietyPotential ApplicationBasis for Potential
Metal-Based CatalysisDithiocarbamate LigandFormation of catalytically active metal complexes. nih.govStrong chelating ability for transition metals. researchgate.net
Directed C-H FunctionalizationThione GroupDirecting group for selective transformations. acs.orgCoordination of the sulfur atom to the metal center. acs.org
OrganocatalysisThiolactam StructureCatalysis of carbonyl additions and alkylations. rsc.orguni-muenchen.deStructural analogy to active imidazolidine-4-thione (B12905619) catalysts. rsc.org

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